(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol
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Overview
Description
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-1-indanone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-1-indanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 4-fluoro-1-indanone to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 4-fluoro-1-indanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol and its derivatives involves interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to bind to target proteins and enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1-indanone: A precursor in the synthesis of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol: A similar compound with a different fluorine position.
5,6-difluoro-3-(dicyanomethylene)indene: Another indene derivative with multiple fluorine atoms.
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and industrial chemicals .
Properties
CAS No. |
1891319-79-1 |
---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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